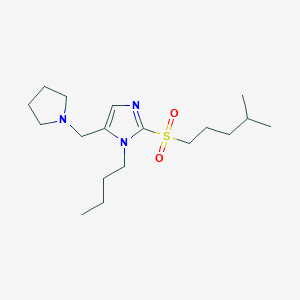
1-Butyl-2-(4-methylpentylsulfonyl)-5-(pyrrolidin-1-ylmethyl)imidazole
Vue d'ensemble
Description
1-Butyl-2-(4-methylpentylsulfonyl)-5-(pyrrolidin-1-ylmethyl)imidazole is a synthetic organic compound with a molecular formula of C18H33N3O2S and a molecular weight of 355.539 Da . This compound belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms in their ring structure. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
The synthesis of 1-Butyl-2-(4-methylpentylsulfonyl)-5-(pyrrolidin-1-ylmethyl)imidazole involves several steps. One common method for synthesizing imidazoles is the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines . Another method is the cyclization of amido-nitriles, which can be catalyzed by nickel . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Analyse Des Réactions Chimiques
1-Butyl-2-(4-methylpentylsulfonyl)-5-(pyrrolidin-1-ylmethyl)imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms in the compound. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Butyl-2-(4-methylpentylsulfonyl)-5-(pyrrolidin-1-ylmethyl)imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 1-Butyl-2-(4-methylpentylsulfonyl)-5-(pyrrolidin-1-ylmethyl)imidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting biochemical pathways. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
1-Butyl-2-(4-methylpentylsulfonyl)-5-(pyrrolidin-1-ylmethyl)imidazole can be compared with other imidazole derivatives, such as:
1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide: This compound is used as a room temperature ionic liquid with applications in electrochemical energy.
1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Another ionic liquid with similar applications. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties.
Propriétés
IUPAC Name |
1-butyl-2-(4-methylpentylsulfonyl)-5-(pyrrolidin-1-ylmethyl)imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O2S/c1-4-5-12-21-17(15-20-10-6-7-11-20)14-19-18(21)24(22,23)13-8-9-16(2)3/h14,16H,4-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBKBVITENRFEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)CCCC(C)C)CN2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,6-difluorophenyl)-4-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-1-piperidinecarboxamide](/img/structure/B4258787.png)
![methyl 4-(5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4258794.png)
![N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-pyridin-2-yl-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B4258809.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4258810.png)
![5-[3-(piperidin-1-ylcarbonyl)pyridin-2-yl]quinoline](/img/structure/B4258824.png)
![3-[benzyl-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]amino]propanamide](/img/structure/B4258829.png)
![N-cyclohexyl-N-methyl-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4258830.png)
![N-(2-chlorobenzyl)-3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B4258845.png)
![(3aS,6aS)-5-[(3-methoxyphenyl)methylcarbamoyl]-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B4258850.png)
![N-[(3-isopropylisoxazol-5-yl)methyl]-N-methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B4258873.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-chlorobenzamide](/img/structure/B4258881.png)
![N-(2-hydroxyethyl)-2-[(2-methylprop-2-en-1-yl)oxy]-N-(1,3-thiazol-2-ylmethyl)benzamide](/img/structure/B4258886.png)
![1-[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B4258896.png)
![N-benzyl-1-cyclopropyl-N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B4258904.png)
